

impact of food on the bioavailability of uridine triacetate formulations

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Compound of Interest

Compound Name: *Uridine triacetate*

Cat. No.: *B1682115*

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Technical Support Center: Uridine Triacetate Formulations

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the bioavailability of **uridine triacetate** formulations.

Frequently Asked Questions (FAQs)

Q1: Does food affect the bioavailability of **uridine triacetate**?

A1: No, food does not have a clinically significant impact on the bioavailability of **uridine triacetate**. A study conducted in healthy adult subjects who received a 6-gram dose of a **uridine triacetate** granule formulation showed no difference in the overall rate and extent of uridine exposure when administered under fed versus fasted conditions.^{[1][2]} The 90% confidence intervals for the key pharmacokinetic parameters, Cmax, AUC(0-t), and AUC(0-inf), were all within the standard bioequivalence range of 80% – 125%.^[2]

Q2: Why are the administration instructions for **uridine triacetate** granules (Vistogard®/Xuriden®) to mix them with soft food?

A2: The recommendation to mix **uridine triacetate** granules with soft foods like applesauce, pudding, or yogurt is for ease of administration and to ensure the entire dose is consumed, not

due to a food effect on bioavailability.[3] This method helps to suspend the granules for oral ingestion, and it is advised to take the mixture within 30 minutes.[3]

Q3: Can **uridine triacetate** be administered without food?

A3: Yes, **uridine triacetate** can be administered without regard to meals.[2][3][4] The clinical pharmacology review by the FDA concluded that food did not impact the pharmacokinetics of uridine.[2][4]

Q4: What type of meal was used in the food effect study?

A4: The food effect study utilized a standardized high-fat/high-calorie meal for the fed group.[2]

Q5: What should be done if a patient vomits after taking **uridine triacetate**?

A5: If a patient vomits within 2 hours of taking a dose of **uridine triacetate**, another full dose should be administered as soon as possible. The subsequent dose should then be taken at the regularly scheduled time.[3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Difficulty in swallowing the granules.	The granule formulation can be challenging for some patients to ingest directly.	Mix the granules with 3 to 4 ounces of soft food such as applesauce, pudding, or yogurt. Administer the mixture within 30 minutes. Ensure the granules are not chewed. Following administration, the patient should drink at least 4 ounces of water. [3]
Inconsistent plasma concentrations of uridine in an experimental setting.	While a food effect is not significant, variations in administration procedures could contribute to variability.	Ensure a consistent administration protocol. If comparing fed and fasted states, standardize the meal content and timing of administration relative to the meal. For fasted states, ensure a minimum 10-hour fast before dosing. [2]
Unexpected adverse events such as nausea or vomiting.	These are known side effects of uridine triacetate. [5]	While there is no direct food interaction, administering the dose with a small amount of soft food might help minimize gastrointestinal discomfort in some individuals.

Data Presentation

Table 1: Pharmacokinetic Parameters of Uridine Following a Single 6g Oral Dose of **Uridine Triacetate** Granules Under Fed and Fasted Conditions

Parameter	Fasted (n=20) Mean (SD)	Fed (n=20) Mean (SD)	Ratio (Fed/Fasted) [%]	90% Confidence Interval [%]
Cmax (μ M)	85.5 (24.0)	75.3 (20.5)	88.0	80.5 - 96.2
AUC(0-t) (μ Mh)	468 (104)	448 (93.1)	95.8	90.5 - 101.5
AUC(0-inf) (μ Mh)	477 (106)	457 (94.9)	95.9	90.7 - 101.4
Tmax (h)	2.5 (0.5 - 6.0)	2.5 (1.0 - 6.0)	N/A	N/A
t _{1/2} (h)	2.4 (0.4)	2.5 (0.4)	N/A	N/A

Data sourced
from FDA Clinical
Pharmacology
and
Biopharmaceutic
s Review for
NDA 208159.[\[2\]](#)

Cmax: Maximum
plasma
concentration;

AUC(0-t): Area
under the plasma
concentration-
time curve from
time zero to the
last measurable
concentration;

AUC(0-inf): Area
under the plasma
concentration-
time curve from
time zero to
infinity; Tmax:

Time to reach
maximum
plasma

concentration
(presented as
median and
range); t_½:
Elimination half-
life; SD:
Standard
Deviation; N/A:
Not Applicable.

Experimental Protocols

Protocol for a Food-Effect Bioavailability Study of **Uridine Triacetate**

Study Design: This was a Phase 1, single-center, open-label, randomized, single-dose, 2-way crossover study.[\[2\]](#)

Participants: The study enrolled 20 healthy adult subjects.[\[2\]](#)

Treatment Arms:

- **Fasted Condition:** A single 6g dose of **uridine triacetate** was administered after an overnight fast of at least 10 hours.[\[2\]](#)
- **Fed Condition:** A single 6g dose of **uridine triacetate** was administered approximately 30 minutes after the consumption of a standardized high-fat/high-calorie meal, following an overnight fast of at least 10 hours.[\[2\]](#)

Drug Administration: In both arms, the 6g dose of **uridine triacetate** granules was sprinkled on approximately half a cup of applesauce and administered immediately. This was followed by the consumption of 500 mL of water.[\[2\]](#)

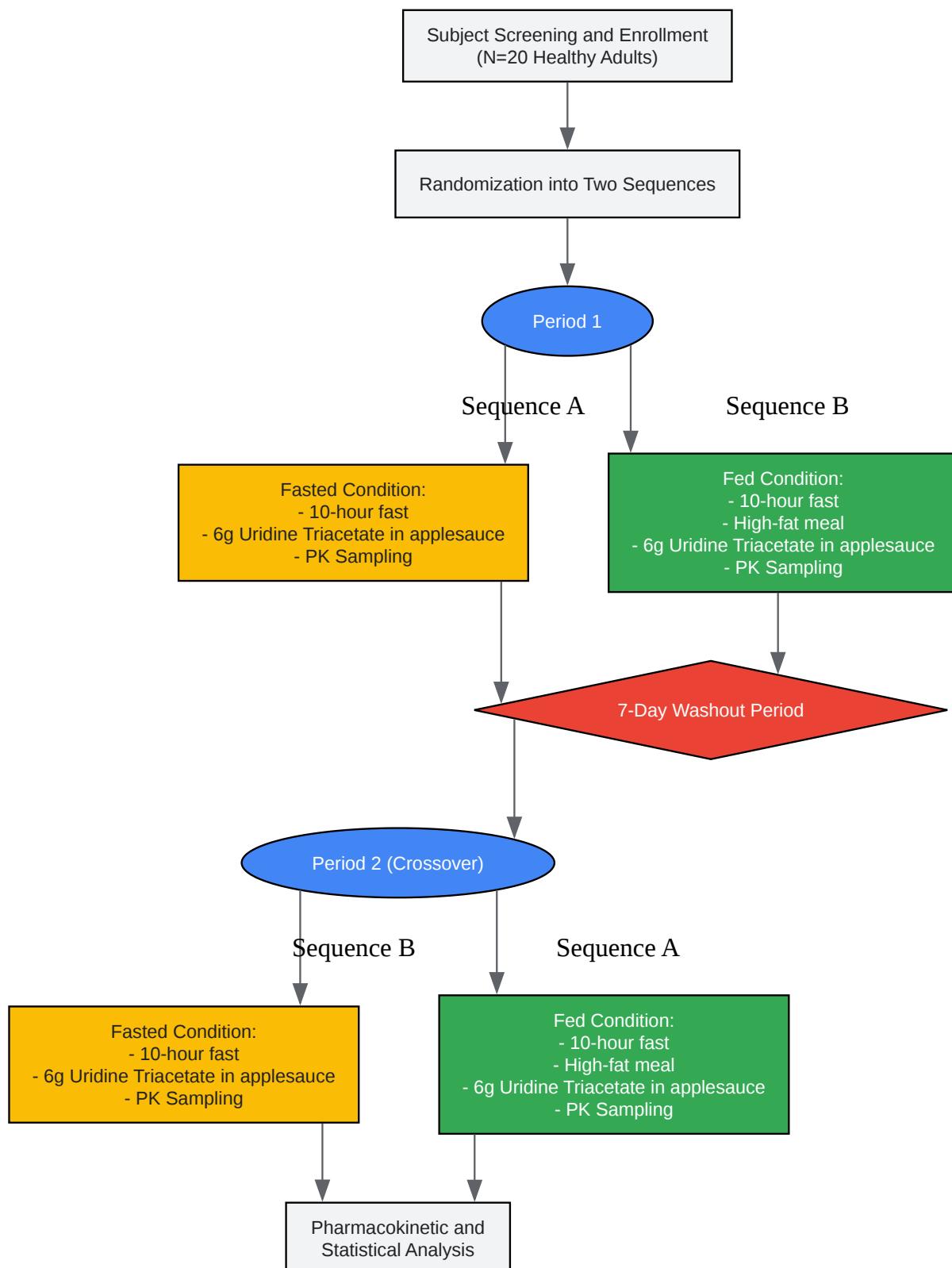
Washout Period: A minimum 7-day washout period separated the two treatment periods.[\[2\]](#)

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of uridine.

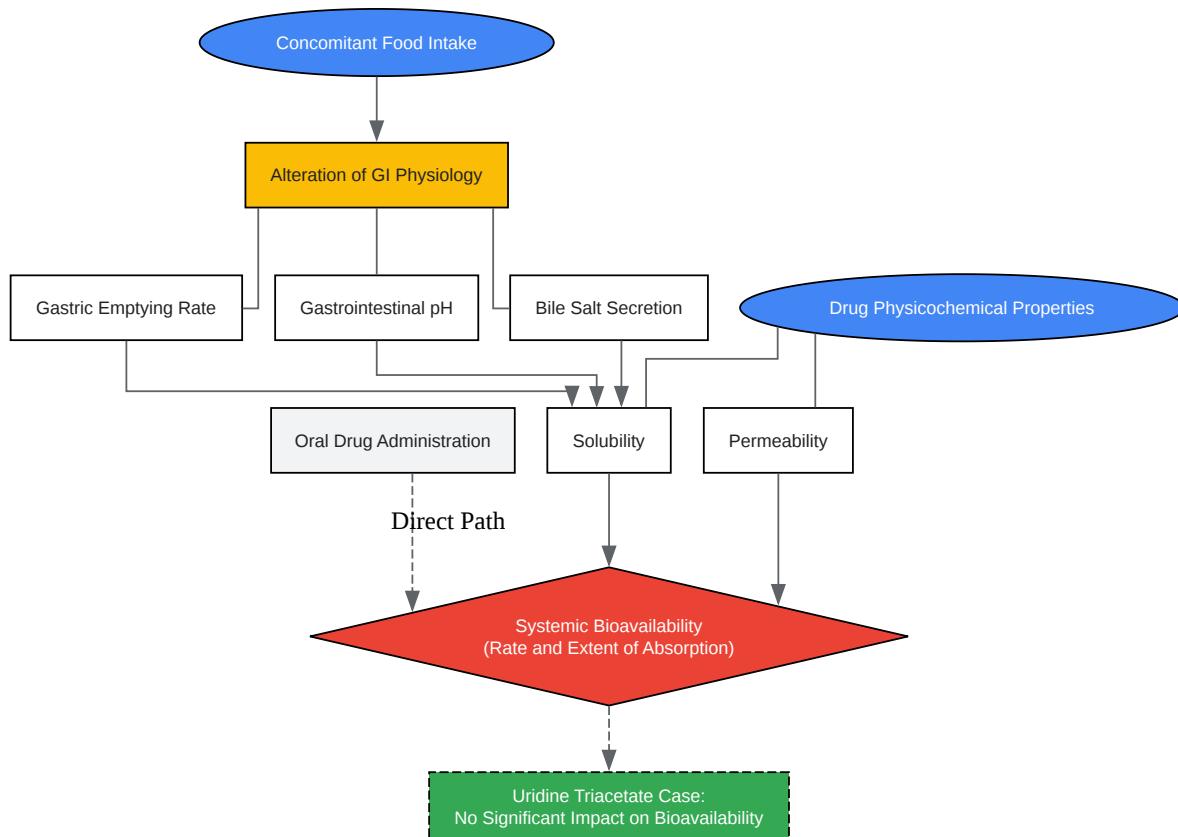
Bioanalytical Method: Plasma concentrations of uridine were measured using a validated bioanalytical method.

Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC(0-t), AUC(0-inf), Tmax, and t½) were calculated from the plasma concentration-time data. Statistical analysis was performed to compare these parameters between the fed and fasted conditions.[\[2\]](#)

Visualizations

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Caption: Workflow of a 2-way crossover food effect bioavailability study.

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Caption: General mechanisms of food effects on oral drug bioavailability.

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References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Uridine Triacetate Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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